Cas no 40291-39-2 (Ethyl o-tolylacetate)
Ethyl o-tolylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(o-tolyl)acetate
- Ethyl o-Tolylacetate
- ethyl 2-(2-methylphenyl)acetate
- Ethyl 2-methylphenylacetate
- Ethyl 2-o-tolylacetate
- 2-Methylphenylacetic Acid Ethyl Ester
- o-Tolylacetic Acid Ethyl Ester
- Benzeneacetic acid, 2-methyl-, ethyl ester
- Ethyl o-methylphenylacetate
- Ethyl (2-methylphenyl)acetate
- HTDQOYWJDUMNHX-UHFFFAOYSA-N
- Ethylo-tolylacetate
- toluene=ethyl acetate
- Ethyl 2-methylbenzeneacetate
- HTDQOYWJDUM
- Ethyl (o-Tolyl)acetate
- Ethyl (2-methylphenyl)acetate #
- 40291-39-2
- EINECS 254-871-9
- Ethyl o-tolylacetate, 98%
- T1225
- SCHEMBL1107140
- A825034
- SY048389
- AKOS009166930
- CS-0197207
- InChI=1/C11H14O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3
- NSC-78459
- NS00057469
- DTXSID50960726
- HTDQOYWJDUMNHX-UHFFFAOYSA-
- NSC78459
- NSC 78459
- MFCD00009179
- FT-0639632
- AS-58190
- A50731
- DB-049564
- Ethyl o-tolylacetate
-
- MDL: MFCD00009179
- Inchi: 1S/C11H14O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3
- InChI Key: HTDQOYWJDUMNHX-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=CC=CC=1C)=O
- BRN: 879835
Computed Properties
- Exact Mass: 178.09900
- Monoisotopic Mass: 178.09938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: liquid
- Density: 0.999 g/mL at 25 °C(lit.)
- Boiling Point: 77°C/3mmHg
- Flash Point: Fahrenheit: 224.6 ° f
Celsius: 107 ° c - Refractive Index: n20/D 1.501(lit.)
- PSA: 26.30000
- LogP: 2.10060
- Solubility: Not determined
Ethyl o-tolylacetate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-S37/39
Ethyl o-tolylacetate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl o-tolylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 250538-5G |
Ethyl o-tolylacetate |
40291-39-2 | 98% | 5G |
¥466.97 | 2022-02-24 | |
| TRC | E927058-50mg |
Ethyl o-Tolylacetate |
40291-39-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E927058-100mg |
Ethyl o-Tolylacetate |
40291-39-2 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E927058-500mg |
Ethyl o-Tolylacetate |
40291-39-2 | 500mg |
$ 95.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02592-5g |
Ethyl o-Tolylacetate |
40291-39-2 | 98% | 5g |
¥96.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02592-1g |
Ethyl o-Tolylacetate |
40291-39-2 | 98% | 1g |
¥30.0 | 2024-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156542-10g |
Ethyl o-tolylacetate |
40291-39-2 | >97.0%(GC) | 10g |
¥279.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156542-1g |
Ethyl o-tolylacetate |
40291-39-2 | >97.0%(GC) | 1g |
¥52.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156542-250g |
Ethyl o-tolylacetate |
40291-39-2 | >97.0%(GC) | 250g |
¥3104.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156542-25G |
Ethyl o-tolylacetate |
40291-39-2 | >97.0%(GC) | 25g |
¥485.90 | 2023-09-03 |
Ethyl o-tolylacetate Suppliers
Ethyl o-tolylacetate Related Literature
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1. Regiospecificity of methylation of unsymmetrical stilbenes by methylsulphinylmethanideBrian G. James,Gerald Pattenden J. Chem. Soc. Perkin Trans. 1 1974 1195
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2. 374. Resin acids. Part I. Synthesis of phenanthrene hydrocarbons derived from d-pimaric acid, and a new route to phenanthreneJogendra C. Bardhan,Suresh C. Sengupta J. Chem. Soc. 1932 2520
Additional information on Ethyl o-tolylacetate
Ethyl o-tolylacetate (CAS No. 40291-39-2): A Comprehensive Overview in Modern Chemical Research
Ethyl (CAS No. 40291-39-2) is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This ester, characterized by its aromatic structure and ester functional group, finds applications in various scientific domains, including synthetic chemistry, flavor and fragrance industry, and as an intermediate in drug development. Its unique molecular properties make it a valuable candidate for numerous chemical transformations and functionalizations.
The molecular formula of Ethyl o-tolylacetate is C9H10O2, reflecting its composition of nine carbon atoms, ten hydrogen atoms, and two oxygen atoms. The presence of an aromatic ring (o-toluene) attached to an acetate ester group contributes to its distinctive chemical behavior. This compound exhibits moderate solubility in organic solvents such as ethanol, ether, and chlorinated hydrocarbons, which facilitates its use in various laboratory and industrial processes.
In recent years, Ethyl o-tolylacetate has been extensively studied for its potential applications in pharmaceutical research. Its aromatic moiety serves as a key structural feature that can be modified to produce bioactive molecules. Researchers have explored its utility as a precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. The ester group in Ethyl o-tolylacetate allows for further functionalization via hydrolysis or transesterification reactions, enabling the creation of more complex derivatives with tailored pharmacological properties.
One of the most compelling aspects of Ethyl o-tolylacetate is its role in the development of flavor and fragrance compounds. The aromatic profile of o-toluene combined with the ester functionality contributes to a sweet, fruity aroma that is highly valued in the perfume industry. Additionally, its stability under various conditions makes it a preferred choice for long-lasting fragrances. Recent studies have demonstrated its incorporation into synthetic pathways for high-value aroma chemicals, highlighting its commercial significance.
The synthesis of Ethyl o-tolylacetate typically involves the reaction between o-toluene and acetic acid or acetic anhydride under acidic catalysis. This reaction proceeds efficiently under controlled conditions, yielding high purity products suitable for further applications. Advances in catalytic systems have improved the efficiency and selectivity of this process, making it more sustainable and scalable for industrial production.
In the realm of drug discovery, Ethyl o-tolylacetate has been utilized as a building block for more complex molecules. Its structural motif is found in several pharmacologically active compounds, suggesting its importance in medicinal chemistry. For instance, derivatives of Ethyl o-tolylacetate have been investigated for their potential anti-inflammatory and analgesic effects. The ability to modify its aromatic ring and ester group allows chemists to fine-tune the physicochemical properties of these derivatives, enhancing their biological activity.
The safety profile of Ethyl o-tolylacetate is another critical consideration in its application. As a non-toxic compound at typical usage levels, it poses minimal health risks when handled properly. However, standard laboratory precautions should be observed to ensure safe handling and storage. Its low environmental persistence further underscores its suitability for diverse applications without significant ecological impact.
The future prospects of Ethyl o-tolylacetate are promising, with ongoing research exploring new synthetic methodologies and applications. The growing demand for sustainable chemical processes has prompted investigations into greener synthetic routes for this compound. Additionally, its role in developing novel agrochemicals is being explored, where it serves as an intermediate for synthesizing biodegradable pesticides and herbicides.
In conclusion, Ethyl (CAS No. 40291-39-2) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it indispensable in pharmaceutical synthesis, flavor chemistry, and industrial applications. As research continues to uncover new possibilities for this molecule, its importance in modern chemical science is set to grow even further.
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